![molecular formula C11H10BrN B13471128 8-(Bromomethyl)-6-methylquinoline](/img/structure/B13471128.png)
8-(Bromomethyl)-6-methylquinoline
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Overview
Description
8-(Bromomethyl)-6-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromomethyl group at the 8th position and a methyl group at the 6th position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-6-methylquinoline typically involves the bromomethylation of 6-methylquinoline. One common method includes the reaction of 6-methylquinoline with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method is efficient and minimizes the generation of toxic byproducts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-(Bromomethyl)-6-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN₃) and potassium thiocyanate (KSCN) under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
- Substitution reactions yield various quinoline derivatives with different functional groups.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
8-(Bromomethyl)-6-methylquinoline has shown promising biological activities, particularly as an antimicrobial and anticancer agent. Its structure allows it to interact with various biological targets, including enzymes and receptors, which is crucial for drug development.
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been synthesized that demonstrate lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
- Anticancer Activity : The compound has been evaluated for its efficacy against various cancer cell lines. Studies show that derivatives of this compound exhibit IC50 values in the range of 0.69–22 mM against several cancer types, indicating potential as a lead compound for developing new anticancer drugs .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules, including heterocycles and natural product analogs. Its bromomethyl group allows for further functionalization, facilitating the creation of diverse chemical entities.
- Synthesis Methods : The synthesis typically involves the bromination of 6-methylquinoline using reagents such as paraformaldehyde and HBr/AcOH. This method is efficient and minimizes toxic byproducts .
- Applications in Synthesis : The compound can be utilized in various synthetic pathways, including the formation of hybrid molecules that combine different pharmacophores to enhance biological activity .
Material Science
Applications in Organic Electronics
Quinoline derivatives, including this compound, are recognized for their unique photophysical properties, making them suitable for applications in material science.
- Organic Light-Emitting Diodes (OLEDs) : These compounds are being explored as electron carriers in OLED technology due to their ability to facilitate charge transport and enhance device efficiency .
Comparison of Quinoline Derivatives
Compound Name | Key Features | Uniqueness |
---|---|---|
This compound | Bromomethyl group at position 8 | Distinct reactivity due to combination of bromine and methyl groups |
8-Bromoquinoline | Lacks the methyl group at position 6 | Different reactivity and applications due to absence of methyl group |
6-Methylquinoline | Lacks the bromine atom at position 8 | Affects chemical properties and biological activities |
8-Bromo-6-methylquinoline-3-carboxylic acid | Contains an additional carboxylic acid group | Alters solubility and reactivity compared to this compound |
7-Bromoquinolin-8-ol | Contains hydroxyl group instead of bromomethyl | Different interaction profiles due to hydroxyl functionality |
Case Studies
- Antibacterial Hybrid Molecules : A study by Fu et al. synthesized a hybrid molecule combining ciprofloxacin with an 8-hydroxyquinoline derivative. This hybrid exhibited significant antibacterial activity against drug-resistant strains, showcasing the potential of quinoline derivatives in developing new antibiotics .
- Anticancer Activity Assessment : Ökten et al. reported on the synthesis of dibromo derivatives of quinoline that showed promising anticancer activity with IC50 values against various cancer cell lines, emphasizing the therapeutic potential of this class of compounds .
- Material Science Innovations : Research into the use of quinoline derivatives in OLEDs demonstrated improved efficiency when incorporating these compounds as electron transport materials, highlighting their applicability beyond medicinal chemistry.
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-6-methylquinoline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of protein functions. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
8-(Bromomethyl)quinoline: Lacks the methyl group at the 6th position.
6-Methylquinoline: Lacks the bromomethyl group at the 8th position.
8-(Chloromethyl)-6-methylquinoline: Has a chloromethyl group instead of a bromomethyl group.
Uniqueness: 8-(Bromomethyl)-6-methylquinoline is unique due to the presence of both the bromomethyl and methyl groups, which confer distinct reactivity and biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate for further chemical modifications .
Biological Activity
8-(Bromomethyl)-6-methylquinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This compound features a bromomethyl group at the 8-position and a methyl group at the 6-position, which significantly influences its chemical reactivity and biological properties. Research has indicated that this compound exhibits promising antimicrobial, anticancer, and antifungal activities, making it a valuable subject for further investigation in medicinal chemistry.
- Molecular Formula : C_10H_8BrN
- Molecular Weight : Approximately 222.08 g/mol
The unique structure of this compound allows it to interact with various biological targets, including enzymes and receptors, which is crucial for its biological activity.
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
These results indicate that the compound is comparable to standard antimicrobial agents, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of quinoline have been reported to inhibit tumor cell proliferation effectively. A notable study indicated that this compound showed no cytotoxic effects on non-cancerous cell lines while exhibiting significant toxicity against cancer cell lines, including HeLa cells . The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (cervical) | 0.183 | Cytotoxic |
Mouse Fibroblasts | >200 | Non-toxic |
This differential toxicity highlights the potential of this compound as an anticancer agent with selective action.
Antifungal Activity
In addition to its antibacterial and anticancer properties, this compound also exhibits antifungal activity. It has been tested against various fungal strains with promising results. The antifungal efficacy was evaluated using standard protocols, revealing effective inhibition against Candida albicans and other pathogenic fungi.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism and cancer cell proliferation. The bromomethyl group enhances its reactivity towards nucleophiles, facilitating interactions with cellular components.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Rbaa et al. synthesized novel derivatives of quinoline and evaluated their antimicrobial activities. The study found that compounds similar to this compound exhibited potent activity against both Gram-negative and Gram-positive bacteria .
- Cytotoxicity Assessment : Another significant study assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings indicated that modifications to the quinoline structure could enhance or diminish cytotoxic effects, emphasizing the importance of structural characteristics in drug design .
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
8-(bromomethyl)-6-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-5-9-3-2-4-13-11(9)10(6-8)7-12/h2-6H,7H2,1H3 |
InChI Key |
MAUYKWXQNJUVFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)CBr)N=CC=C2 |
Origin of Product |
United States |
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